Sodium 1-Propanesulfonate

Description

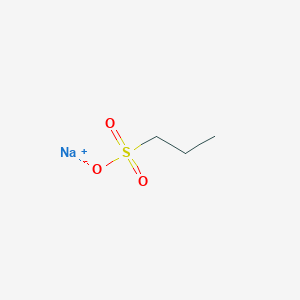

Structure

2D Structure

Properties

CAS No. |

14533-63-2 |

|---|---|

Molecular Formula |

C3H8NaO3S |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

sodium;propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6); |

InChI Key |

MQVMJSWYKLYFIG-UHFFFAOYSA-N |

SMILES |

CCCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCS(=O)(=O)O.[Na] |

Other CAS No. |

14533-63-2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sodium 1 Propanesulfonate

Direct Synthesis Routes for Sodium 1-Propanesulfonate (B8565668)

The direct synthesis of sodium 1-propanesulfonate can be achieved through several chemical reactions, most notably through nucleophilic substitution reactions involving propyl halides and sulfite (B76179) salts, or the oxidation of propane-based sulfur compounds.

Reaction Pathways and Reaction Kinetics Analysis

The most common pathway for synthesizing sodium alkyl sulfonates is a variation of the Strecker reaction, which involves the reaction of an alkyl halide with a sulfite salt. In the case of this compound, this typically involves the reaction of 1-bromopropane (B46711) or 1-chloropropane (B146392) with sodium sulfite. orgsyn.orgasianpubs.org The reaction proceeds via an SN2 mechanism, where the sulfite anion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion.

Another documented route is the oxidation of 1-propanethiol. This process can be carried out in a pressure reactor using air as the oxidant in the presence of a catalyst. chemicalbook.com The reaction involves the oxidation of the thiol group to a sulfonic acid, which is then neutralized to its sodium salt.

A related synthesis involves the addition of sodium bisulfite to allyl alcohol, which yields sodium 3-hydroxy-1-propanesulfonate. chemicalbook.comwikipedia.org While this produces a hydroxyl derivative, it is a fundamental reaction in the formation of related C3 sulfonates and the precursor to 1,3-propane sultone. chemicalbook.com

The kinetics of these reactions are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For the Strecker reaction, the rate is typically first order with respect to both the alkyl halide and the sulfite ion.

Optimization of Synthesis Parameters

Optimizing the synthesis of this compound is crucial for industrial-scale production to ensure high yield and purity. Key parameters that are manipulated include the choice of catalyst, reactant molar ratios, temperature, and pressure.

For the Strecker synthesis of sodium sulfonates from haloalkanes, the use of a copper catalyst has been shown to be effective, leading to yields as high as 81% for related compounds. asianpubs.org The optimization of reaction conditions is vital to making the route competitive for large-scale production. asianpubs.org Specific molar ratios have also been defined in patent literature to optimize the synthesis of ion pair chromatography reagents, which include this compound. google.comgoogle.com

In the synthesis of 1-propanesulfonic acid via the oxidation of n-propanethiol, specific temperature and pressure conditions have been established to achieve a satisfactory yield. The reaction is typically conducted at elevated temperatures and pressures to facilitate the oxidation process. chemicalbook.com

| Synthesis Route | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure (psig) | Yield | Reference |

| Oxidation | n-Propanethiol, Air | Dimethyl sulfoxide, Hydrogen iodide, Water | 110 | ~150 | 47% | chemicalbook.com |

| Strecker Reaction | Dichloroethane, Sodium sulfite | Copper | Optimized | Atmospheric | 81% (for chloroethyl sulfonate) | asianpubs.org |

| Strecker Reaction | 1-Propyl bromide, Sodium sulfite | Not specified | Not specified | Not specified | Not specified | google.com |

Synthesis of Advanced Derivatives of this compound

The derivatization of the propanesulfonate backbone allows for the creation of a wide array of functionalized molecules with specific properties for various applications. Key intermediates include mercapto- and epoxy-derivatives, as well as polymeric structures modified with sulfonate groups.

Mercapto-1-Propanesulfonate Synthesis

Sodium 3-mercapto-1-propanesulfonate (B1229880) (DMPS) is a significant derivative used as a chelating agent. nih.gov Its synthesis is commonly achieved through the ring-opening of 1,3-propane sultone with a sulfur nucleophile. A high-purity method involves first preparing sodium hydrosulfide (B80085) (NaSH) by reacting sodium methoxide (B1231860) with hydrogen sulfide (B99878) in an organic solvent. The resulting high-purity NaSH then reacts with 1,3-propane sultone. This method avoids the low purity and yield issues associated with using commercial sodium hydrosulfide in aqueous solutions. The reaction with 1,3-propane sultone is typically initiated at a lower temperature and then warmed to ensure completion.

Another approach involves the reaction of allyl bromide with sodium sulfite, followed by bromination and subsequent reaction with sodium sulfide in an acidic medium to form the dithiol.

| Starting Materials | Key Reagents | Temperature (°C) | Yield | Purity | Reference |

| 1,3-Propane sultone, Sodium methoxide, Hydrogen sulfide | Organic solvent (e.g., methanol) | 10-40, then 50-60 | ≥90% | ≥95% | google.com |

| Allyl bromide, Sodium sulfite | Bromine, Sodium sulfide, HCl | Not specified | Not specified | Not specified |

Epoxypropane Sulfonate Intermediate Formation

Sodium 2,3-epoxypropane-1-sulfonate is a valuable intermediate containing both a reactive epoxy group and a hydrophilic sulfonate group. This structure allows it to react with nucleophiles, such as the hydroxyl groups in polymers, through ring-opening of the epoxide. google.com

The synthesis of this intermediate can be achieved by the ring-closure of sodium 3-chloro-2-hydroxypropanesulfonate in an alkaline solution. This precursor is prepared by the reaction of epichlorohydrin (B41342) with sodium bisulfite. The process involves careful control of temperature to prevent unwanted polymerization of the epoxy ring. The resulting sodium 2,3-epoxypropane-1-sulfonate can then be used to synthesize other derivatives, such as alkyl polyglycoside hydroxypropyl sodium sulfonate. google.com

Sulfonated Chitin (B13524) Derivatives Synthesis using 1,3-Propanesulfonate

Chitin, a naturally occurring polysaccharide, can be chemically modified to enhance its properties, such as water solubility. Sulfonation is a key modification strategy. Water-soluble sulfonated chitin derivatives can be prepared by reacting chitin with 1,3-propane sultone. chemicalbook.comatamanchemicals.com This reaction introduces sulfopropyl groups onto the chitin backbone, which disrupts the strong intermolecular hydrogen bonds, thereby increasing its solubility in water. chemicalbook.com

The synthesis is often a multi-step process that may involve initial modifications of the chitin, such as tosylation, azidation, and reduction to introduce amino groups, followed by the sulfonation step with 1,3-propane sultone. chemicalbook.com The degree of substitution with the propane (B168953) sulfonate groups can be controlled by the reaction conditions, and this, in turn, influences the final properties of the derivative. orgsyn.orgchemicalbook.com These sulfonated biopolymers are being explored for various applications due to their enhanced solubility and biological activities. chemicalbook.com

Fatty Acid and Fatty Alcohol Derivatives of Propane Sultone

The reaction of 1,3-propane sultone with fatty acids and fatty alcohols provides a direct route to a class of anionic surfactants with a sulfonate head group. These derivatives are valued for their surface-active properties.

The synthesis typically involves the ring-opening of the propane sultone by a nucleophilic attack from the hydroxyl group of a fatty alcohol or the carboxylate group of a fatty acid. For instance, hydroxysultaines can be synthesized by reacting propane sultone with fatty amines or alkanolamines. iucr.org This reaction opens the sultone ring and incorporates the amine group into the final molecule. iucr.org

One specific method involves the synthesis of fatty alcohol polyoxyethylene ether sulfonates. In this process, a fatty alcohol polyoxyethylene ether is reacted with chloropropene in an allylation step, followed by sulfonation. The propane sultone method for this type of synthesis has been reported to achieve product yields between 80% and 90%. google.com Another approach involves the sulfopropylation of fatty acids, which has been noted for producing compounds with antistatic properties. iucr.orgiucr.org

| Derivative Type | Reactants | Key Features of Synthesis | Reported Yield |

| Hydroxysultaines | Propane sultone, Fatty amine/alkanolamine | Ring-opening of propane sultone by the amine/alkanolamine. iucr.org | - |

| Fatty Alcohol Polyoxyethylene Ether Sulfonate | Fatty alcohol polyoxyethylene ether, Propane sultone | Two-step reaction involving allylation and sulfonation. google.com | 80-90% |

| Sulfopropylated Fatty Acids | Fatty acid, Propane sultone | Nucleophilic attack of the carboxylate on the sultone ring. iucr.org | - |

Acrylamide-Co-3-Allyloxy-2-hydroxy-1-Propanesulfonic Acid Sodium Salt Hydrogel Synthesis

A notable application of propanesulfonate derivatives is in the creation of advanced hydrogel materials. One such example is the copolymerization of acrylamide (B121943) (AAm) with 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS) to form a hydrogel. This synthesis is typically achieved through a free-radical polymerization mechanism in an aqueous solution. scilit.commdpi.com

The process is initiated by a chemical initiator, such as ammonium (B1175870) persulfate (APS), in the presence of a cross-linking agent like N,N'-methylenebis(acrylamide) (MBA). scilit.com Upon heating, the initiator decomposes to produce free radicals, which then attack the double bonds of the AAm and AHPS monomers, initiating the polymerization process. The result is a three-dimensional polymer network that can absorb large amounts of water.

The properties of the resulting hydrogel, particularly its swelling capacity, are highly dependent on the molar ratio of the monomers. Research has shown that increasing the molar ratio of AHPS in the hydrogel structure can significantly enhance the swelling ratio. scilit.commdpi.com

| Monomer Ratio (AAm/AHPS) | Maximum Swelling Ratio (%) | Key Finding |

| 95/5 | - | Increased swelling with higher AHPS content. organic-chemistry.org |

| 90/10 | - | Increased swelling with higher AHPS content. organic-chemistry.org |

| 85/15 | 4353.8 | Optimal ratio for maximum swelling. scilit.commdpi.com |

| 80/20 | - | Swelling ratio begins to decrease. organic-chemistry.org |

Sodium 2-(Acrylamido)-2-methyl-1-propanesulfonate (AMPS) and Copolymers Synthesis

Sodium 2-(acrylamido)-2-methyl-1-propanesulfonate (AMPS), a sulfonated monomer, is a building block for a variety of functional polymers. Its inherent properties, such as high hydrophilicity, thermal stability, and resistance to hydrolysis over a wide pH range, make it a valuable component in copolymer synthesis. researchgate.net

AMPS is often used in its sodium salt form (Na-AMPS) to enhance its water solubility. researchgate.net Copolymers of AMPS are synthesized through various polymerization techniques, including free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. numberanalytics.com

For instance, copolymers of AMPS and sodium 11-(acrylamido)undecanoate (AaU) have been synthesized as both block and random copolymers. google.comnumberanalytics.com These amphiphilic copolymers have been shown to self-assemble into nanoparticles in aqueous solutions. google.comnumberanalytics.com Furthermore, the copolymerization of AMPS with acrylamide (AAm) is a common strategy to create polymers with enhanced properties for applications such as water treatment and oil recovery. researchgate.net

| Copolymer System | Monomers | Polymerization Method | Key Properties/Applications |

| P(AMPS-co-AaU) | AMPS, Sodium 11-(acrylamido)undecanoate (AaU) | RAFT Polymerization | Self-assembles into nanoparticles, potential antiviral agents. google.comnumberanalytics.com |

| P(AAm-co-AMPS) | Acrylamide (AAm), AMPS | Free-Radical Polymerization | Good salt resistance and thermal stability, used in water treatment and oil recovery. researchgate.net |

| P(DMAEMA-co-AMPS) | N,N-Dimethylaminoethyl methacrylate (B99206) (DMAEMA), AMPS | - | pH-responsive hydrogels. researchgate.net |

Green Chemistry Approaches in Propanesulfonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonates to reduce the environmental impact of these processes. Traditional sulfonation methods often involve harsh reagents like fuming sulfuric acid and chlorinated solvents, which generate significant waste. researchgate.netnumberanalytics.com

Modern approaches focus on several key areas of improvement:

Use of Greener Solvents: Water is being explored as a solvent for sulfonation reactions, replacing hazardous organic solvents. mdpi.com This not only improves the safety profile of the reaction but also simplifies product isolation. mdpi.com

Catalysis: The development of efficient catalysts can lead to higher yields and reduced energy consumption. For example, iodine has been used as a catalyst for the ultrasound-assisted synthesis of aryl sulfonates. benthamdirect.com

Alternative Reagents: Researchers are investigating less hazardous sulfonating agents. Thiourea dioxide has been employed as an eco-friendly sulfur dioxide surrogate for the synthesis of sulfonic acids. rsc.org Sodium sulfite, an inexpensive and low-toxicity reagent, has been used for the dehalogenative sulfonation of aryl halides in an aqueous medium without the need for a metal catalyst. rsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org

The adoption of these green chemistry principles is crucial for the sustainable production of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.

Advanced Spectroscopic and Structural Characterization of Sodium 1 Propanesulfonate

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy of Sodium 1-Propanesulfonate (B8565668) reveals characteristic absorption bands corresponding to its constituent functional groups. The spectrum is largely defined by the vibrations of the sulfonate group and the propyl chain.

Key vibrational modes for Sodium 1-Propanesulfonate include the stretching and bending of its C-H, C-C, S-O, and C-S bonds. The methylene (B1212753) groups (-CH2-) of the propyl chain exhibit symmetric and asymmetric stretching vibrations, which are typically observed around 2850 cm⁻¹ and 2960 cm⁻¹, respectively. The methyl group (-CH3) also shows characteristic C-H stretching vibrations in the same region.

The most prominent features in the FTIR spectrum arise from the sulfonate group (-SO3⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds are strong absorbers and typically appear in the regions of 1280-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. For instance, in similar sulfonate-containing compounds, a strong absorption peak due to the sulfite (B76179) group stretching vibration has been observed around 1052 cm⁻¹. asianpubs.org The C-S bond stretching vibration is generally weaker and appears at lower frequencies, typically in the 800-600 cm⁻¹ range.

A representative table of expected FTIR absorption bands for this compound is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | Asymmetric C-H stretch | -CH₃, -CH₂- |

| ~2870 | Symmetric C-H stretch | -CH₃, -CH₂- |

| ~1465 | C-H bend (scissoring) | -CH₂- |

| ~1380 | C-H bend (umbrella) | -CH₃ |

| 1280-1150 | Asymmetric S=O stretch | -SO₃⁻ |

| 1080-1030 | Symmetric S=O stretch | -SO₃⁻ |

| 800-600 | C-S stretch | R-S |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed States

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption behavior of molecules on metal surfaces. While direct SERS studies on this compound are not extensively reported, research on the closely related compound, 3-mercapto-1-propanesulfonate (B1229880) (MPS), provides significant insights into how such molecules interact with surfaces.

Studies have shown that MPS adsorbs onto copper surfaces primarily through its thiol (-SH) group. This interaction is a key factor in its application in processes like copper electrodeposition. The SERS spectra of adsorbed MPS reveal information about the orientation and conformation of the molecule on the surface. For instance, the relative intensities of the gauche and trans conformer bands of the alkyl chain can indicate the packing density and orientation of the adsorbed layer.

The general mechanism of SERS involves both electromagnetic and chemical enhancement. The electromagnetic enhancement arises from the amplification of the local electric field near the nanostructured metal surface, while the chemical enhancement is due to charge-transfer interactions between the adsorbate and the metal. For molecules like MPS, the chemical enhancement is particularly significant due to the strong interaction between the sulfur atom of the thiol group and the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, typically recorded in deuterium (B1214612) oxide (D₂O), shows three distinct signals corresponding to the three different proton environments in the propyl chain.

The protons on the carbon adjacent to the sulfonate group (α-CH₂) are the most deshielded due to the electron-withdrawing effect of the sulfonate group and appear as a triplet at approximately 2.90 ppm. The protons on the central carbon (β-CH₂) are observed as a sextet around 1.76 ppm. The terminal methyl protons (γ-CH₃) are the most shielded and resonate as a triplet at about 1.02 ppm. The splitting patterns (triplet, sextet, triplet) arise from the coupling with adjacent protons.

¹H NMR Data for this compound in D₂O

| Protons | Chemical Shift (ppm) | Multiplicity |

| α-CH₂ | ~2.90 | Triplet |

| β-CH₂ | ~1.76 | Sextet |

| γ-CH₃ | ~1.02 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In sodium 3-(trimethylsilyl)propanesulfonate, the carbon atoms of the propyl chain show distinct resonances. The carbon atom directly bonded to the sulfonate group (C1) is the most deshielded. The chemical shifts generally decrease with increasing distance from the electron-withdrawing sulfonate group.

Estimated ¹³C NMR Data for this compound

| Carbon | Estimated Chemical Shift (ppm) |

| C1 (α-CH₂) | 50-60 |

| C2 (β-CH₂) | 15-25 |

| C3 (γ-CH₃) | 10-15 |

| Note: These are estimated values based on related compounds. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, which is an ionic compound, electrospray ionization (ESI) is a suitable technique. In the negative ion mode, the mass spectrum would be expected to show a prominent peak for the propanesulfonate anion, C₃H₇SO₃⁻, at a mass-to-charge ratio (m/z) of 123.01.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural details. The fragmentation of alkyl sulfonates can occur through various pathways. Studies on related zwitterionic imidazolium (B1220033) propane (B168953) sulfonates have shown that fragmentation in the negative ion mode often leads to the formation of sulfur-containing radical anions. Common fragmentation patterns for the propanesulfonate anion could involve the loss of SO₂, SO₃, or cleavage of the C-C bonds in the propyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like alkyl sulfonates. semanticscholar.org This method allows for the transfer of ions from a solution phase into the gas phase with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. semanticscholar.orgwikipedia.org When analyzing this compound or other alkyl sulfonates in negative ion mode, the most commonly observed species is the deprotonated molecule, or the quasimolecular ion [M-H]⁻. nih.govresearchgate.net

The process involves applying a high voltage to a liquid sample to create an aerosol, which then desolvates to produce gaseous ions. wikipedia.org ESI-MS can be coupled with separation techniques like capillary electrophoresis or liquid chromatography to analyze complex mixtures containing various alkyl sulfonates. nih.govnih.gov This hyphenated approach allows for the separation of individual components based on their electrophoretic mobility or chromatographic retention time before they are introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). nih.gov For instance, in the analysis of linear alkylbenzene sulfonates (LAS), a related class of compounds, ESI-MS enables the unequivocal identification of different homologues by monitoring for their specific [M-H]⁻ ions. nih.gov While ESI is a soft ionization method, structural information can be obtained through tandem mass spectrometry (MS/MS), where selected ions are fragmented to reveal characteristic patterns. researchgate.netbohrium.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Mode | Typically negative ion mode is used for sulfonates. | Detects the propanesulfonate anion [CH₃CH₂CH₂SO₃]⁻. |

| Observed Ions | Primarily quasimolecular ions such as [M-H]⁻. Adducts with other cations like [M+Na]⁻ may also be seen. | The primary ion detected would correspond to the propanesulfonate anion with an m/z of 121.03. |

| Fragmentation | Minimal fragmentation with standard ESI, preserving the molecular ion. wikipedia.org Tandem MS (MS/MS) can be used for controlled fragmentation. | Provides clear molecular weight information. MS/MS can yield specific fragments for structural confirmation. |

| Coupling Techniques | Commonly coupled with Liquid Chromatography (LC) or Capillary Electrophoresis (CE). nih.govnih.gov | Allows for the separation and quantification of this compound in complex matrices. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Conjunction with Chromatography

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and some non-metals at very low concentrations. wikipedia.org It utilizes an inductively coupled plasma to atomize and ionize the sample, after which a mass spectrometer separates and detects the ions. wikipedia.org While ICP-MS as a standalone technique provides total elemental concentration, its coupling with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), allows for speciation analysis. This is crucial for distinguishing between different chemical forms of an element in a sample.

For the analysis of organosulfonate compounds like this compound, a hyphenated LC-ICP-MS system can be employed. The liquid chromatograph first separates the various sulfur-containing species present in the sample. The eluent from the LC column is then introduced into the ICP-MS, which is tuned to detect sulfur. By monitoring the sulfur signal as a function of retention time, a chromatogram is produced where each peak corresponds to a different sulfur-containing compound. This allows for the quantification of specific organosulfates and organosulfonates. researchgate.net This approach combines the separation power of chromatography with the high sensitivity and elemental specificity of ICP-MS, making it a valuable tool for the trace analysis of organosulfur compounds in various matrices. springernature.com

| Technique | Function | Specific Role in this compound Analysis |

|---|---|---|

| Chromatography (LC or GC) | Separates the components of a mixture based on their physicochemical properties (e.g., polarity, size). | Isolates this compound from other compounds in the sample matrix. |

| Inductively Coupled Plasma (ICP) | Atomizes and ionizes the compounds eluting from the chromatography column. wikipedia.org | Breaks down the this compound molecule into its constituent atoms and creates ions. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio and quantifies them. wikipedia.org | Detects and quantifies the sulfur ions (e.g., ³²S⁺), providing a measure of the amount of this compound present. |

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface Analysis

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the chemical composition of the outermost monolayers of a solid material. eag.comphi.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. eag.comstinstruments.com These secondary ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. stinstruments.com Due to its high surface sensitivity (analysis depth of ~1-2 nm) and ability to detect both elemental and molecular ions, TOF-SIMS is exceptionally well-suited for the study of self-assembled monolayers (SAMs) and thin organic films. phi.comncsu.edu

In the context of this compound, TOF-SIMS can be used to analyze surfaces that have been functionalized with this compound. For example, it can be used to study the formation and quality of SAMs containing propanesulfonate groups on various substrates. surfacesciencewestern.comacs.org The resulting mass spectra would provide detailed information on the surface chemistry, including the presence of characteristic molecular fragments of the propanesulfonate moiety, allowing for the confirmation of its presence and an understanding of its orientation and bonding to the surface. acs.org The ability to generate chemical maps of the surface also allows for the investigation of the spatial distribution of the propanesulfonate groups. eag.comncsu.edu

| Type of Information | Description | Example for a Propanesulfonate-Modified Surface |

|---|---|---|

| Elemental Composition | Detection of all elements on the surface, including light elements like hydrogen. eag.com | Presence of Na, S, O, C, and H. |

| Molecular Information | Detection of molecular ions and characteristic fragments from the surface molecules. acs.org | Detection of ions such as [C₃H₇SO₃]⁻, [SO₃]⁻, and other hydrocarbon fragments, confirming the presence and structure of the propanesulfonate. |

| Surface Contamination | High sensitivity to trace amounts of surface contaminants. stinstruments.com | Identification of any unwanted species on the functionalized surface, which is crucial for quality control. acs.orgnih.gov |

| Chemical Imaging | Mapping the lateral distribution of specific ions across the surface. eag.com | Visualizing the uniformity and domain structure of a propanesulfonate self-assembled monolayer. |

X-ray Diffraction and Crystallographic Analysis

Single Crystal X-ray Diffraction of Inclusion Complexes

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional structure of crystalline compounds with atomic resolution. uhu-ciqso.es This technique is particularly insightful for studying host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, forming an inclusion complex. The analysis of such complexes provides a precise picture of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern molecular recognition.

The this compound anion can act as a guest in various host-guest systems. A notable example is its inclusion complex with α-cyclodextrin, α-cyclodextrin-sodium 1-propanesulfonate nonahydrate, whose structure has been determined by SC-XRD. iucr.org In such a complex, the hydrophobic propyl chain of the propanesulfonate anion is typically encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, while the polar sulfonate group remains at the rim, interacting with water molecules or other polar groups. researchgate.net The detailed structural data obtained from SC-XRD, including intermolecular distances and angles, are crucial for understanding the stability and selectivity of these supramolecular assemblies. mdpi.com

| Parameter | Description | Example: α-Cyclodextrin-Sodium 1-Propanesulfonate Nonahydrate iucr.org |

|---|---|---|

| Host Molecule | The larger molecule that forms a cavity. | α-Cyclodextrin |

| Guest Molecule | The smaller molecule that is encapsulated. | This compound |

| Key Interactions | The non-covalent forces stabilizing the complex. | Hydrophobic interactions between the propyl chain and the cyclodextrin cavity; hydrogen bonding involving the sulfonate group and water molecules. |

| Structural Information | Precise atomic coordinates, bond lengths, and angles. uhu-ciqso.es | Reveals the orientation of the guest within the host and the packing of the complexes in the crystal lattice. |

Powder X-ray Diffraction of Polymers and Derivatives

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. ucmerced.edu Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a powder sample containing a large number of small crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ), which serves as a fingerprint for the crystalline phases present in the sample. ucmerced.edu PXRD is widely used to determine the degree of crystallinity, identify unknown crystalline materials, and study the structural properties of polymers. researchgate.net

In the context of this compound, PXRD is particularly useful for characterizing polymers that have been functionalized with propanesulfonate groups, such as poly(3-sulfopropyl methacrylate) (PSPMA) or sulfonated polystyrene. researchgate.netnih.gov The incorporation of ionic sulfonate groups into a polymer backbone can significantly alter its morphology and crystallinity. PXRD patterns can reveal whether the resulting polymer is amorphous, semi-crystalline, or crystalline. scitepress.org For instance, a broad hump in the diffractogram is characteristic of an amorphous structure, while sharp peaks indicate the presence of crystalline domains. researchgate.net By comparing the PXRD patterns of the unmodified and sulfonated polymers, one can assess the impact of the propanesulfonate groups on the polymer's solid-state structure. scitepress.orgresearchgate.net

| Polymer System | Information from PXRD | Typical Observations |

|---|---|---|

| Sulfonated Polystyrene (sPS) | Assessment of crystallinity. | Pure polystyrene is often amorphous (broad peak); sulfonation can further disrupt any residual order, reinforcing the amorphous nature. scitepress.org |

| Poly(3-sulfopropyl methacrylate) (PSPMA) | Determination of the polymer's physical state. | Pristine PSPMA hydrogels often exhibit an amorphous nature in their XRD patterns. researchgate.net |

| Blends containing sulfonated polymers | Analysis of phase behavior and compatibility. | The presence of sharp or broad peaks can indicate the crystalline or amorphous nature of the different components in the blend. scitepress.org |

Crystal Engineering Studies Involving Propanesulfonates

Crystal engineering is the field of materials science focused on the design and synthesis of new crystalline solids with desired properties. usherbrooke.ca It involves a deep understanding and control of intermolecular interactions, such as hydrogen bonds, coordination bonds, and van der Waals forces, to direct the assembly of molecular building blocks into specific, predetermined crystal structures. usherbrooke.ca

Alkyl sulfonates, including this compound, are valuable building blocks in crystal engineering. Their amphiphilic nature, with a charged, hydrophilic sulfonate head group and a hydrophobic alkyl tail, allows for the construction of a wide variety of supramolecular architectures. In the solid state, these compounds often form layered structures. For example, the crystal structure of this compound monohydrate has been reported and serves as a reference for this class of compounds. iucr.org By systematically varying the metal cation or the length of the alkyl chain in metal alkanesulfonates, researchers can tune the resulting crystal structures, leading to materials with different properties. uni-duesseldorf.de These studies have led to the formation of inorganic-organic hybrid materials where layers of inorganic cations and water molecules are separated by bilayers of sulfonate anions, creating well-defined hydrophilic and hydrophobic regions within the crystal. iucr.org

| Structural Motif | Description | Role of Propanesulfonate |

|---|---|---|

| Layered Structures | Formation of distinct layers of cations and anions. | The amphiphilic nature of propanesulfonate drives the segregation into hydrophilic (sulfonate head and cations) and hydrophobic (propyl tails) layers. iucr.org |

| Hydrogen Bonding Networks | Extensive hydrogen bonds involving the sulfonate oxygen atoms and water molecules or other hydrogen bond donors. | The sulfonate group acts as a hydrogen bond acceptor, playing a key role in holding the structure together. iucr.org |

| Inclusion Complexes | Encapsulation of the propanesulfonate anion within a host molecule. | The propyl chain fits into hydrophobic cavities, while the sulfonate group interacts with the host's exterior. researchgate.netacs.org |

Compound Index

| Compound Name | Formula | Context |

|---|---|---|

| This compound | CH₃CH₂CH₂SO₃Na | Primary subject of the article. |

| Linear Alkylbenzene Sulfonates (LAS) | Variable | Related class of surfactants used as an example in ESI-MS. nih.gov |

| α-Cyclodextrin | C₃₆H₆₀O₃₀ | Host molecule in inclusion complexes with propanesulfonate. iucr.org |

| Poly(3-sulfopropyl methacrylate) (PSPMA) | (C₇H₁₁KO₅S)n | Polymer derivative analyzed by PXRD. researchgate.netnih.gov |

| Sulfonated Polystyrene (sPS) | Variable | Polymer derivative analyzed by PXRD. scitepress.org |

| Sodium n-Butanesulfonate | C₄H₉NaO₃S | Analogue used in crystal engineering studies. iucr.org |

Microscopic Techniques for Morphological and Surface Analysis

Microscopic analysis provides invaluable insights into the physical and chemical properties of sulfonate compounds at the micro and nano-scale. Techniques such as Scanning Electron Microscopy (SEM) and Scanning Tunneling Microscopy (STM) are pivotal in characterizing the morphology, surface structure, and adsorption behavior of these molecules.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. While direct SEM studies on pure this compound are not extensively documented in the reviewed literature, the technique has been widely applied to polymers and hydrogels incorporating a similar chemical moiety, sodium 2-acrylamido-2-methyl-1-propanesulfonate (PAMPS). These studies provide analogous insights into how sulfonate-containing structures behave.

SEM analysis of cryogels based on sodium 2-acrylamido-2-methyl-1-propanesulfonate copolymers reveals their porous structure. mdpi.com The introduction of different comonomers, such as 2-hydroxyethyl methacrylate (B99206) or ethyl acrylate (B77674), influences the pore structure and wall homogeneity of the resulting cryogels. mdpi.com For instance, cryogels with ethyl acrylate showed uniform swelling and more homogeneous walls. mdpi.com The swelling degree of these hydrogels, a critical property for applications like drug delivery, is directly correlated with their structure as observed by SEM. mdpi.comtandfonline.com

In other applications, SEM has been used to examine the morphology of film-forming gels and polymer ionic liquids containing sulfonate groups. For film-forming gels intended for medical use, SEM images showed a cross-linked network structure between the polymers. researchgate.net Similarly, SEM imaging of a polymer ionic liquid film containing a sulfonate component revealed a cross-linked network with a uniformly distributed arrangement of tangled lines. researchgate.net These analyses are crucial for understanding the material's integrity and performance.

The technique is also employed to assess the impact of detergents on biological scaffolds. nih.gov In one study, the basement membrane complex of porcine urinary bladder was treated with various detergents, including the sulfonate-based 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). nih.gov SEM imaging was used to evaluate the resulting structural changes to the extracellular matrix, showing that CHAPS treatment could lead to denaturation of collagen fibers. nih.gov

Scanning Tunneling Microscopy (STM) for Adsorption Behavior

Scanning Tunneling Microscopy (STM) offers atomic-scale resolution, making it an indispensable tool for studying the adsorption behavior of molecules on conductive surfaces. In-situ STM studies have been instrumental in understanding how sulfonate-containing molecules, particularly those related to this compound like 3-mercapto-1-propanesulfonate (MPS) and 3,3′-thiobis(1-propanesulfonic acid, sodium salt) (TBPS), self-assemble on metal electrodes.

The adsorption of these molecules on gold (Au(111)) electrodes is highly dependent on the electrode potential. acs.orgacs.org Studies on TBPS, a dialkyl sulfide (B99878), show complex, potential-dependent adsorption behavior in an aqueous electrolyte. acs.org As the electrode potential increases, the adlayer structure transitions sequentially from a disordered phase to ordered stripe phases and finally to a disordered aggregate phase. acs.org This indicates that the intermolecular and molecule-substrate interactions are significantly influenced by the electrode potential. acs.org

Similarly, in-situ STM studies of MPS on Au(111) reveal that at lower potentials, the molecules are mobile, but as the potential is raised to between 0.67 and 0.8 V (vs. reversible hydrogen electrode), they form ordered, striped adlattices. acs.org In these ordered structures, the molecules lie parallel to the gold surface. acs.org Further increasing the potential does not cause the molecules to adopt an upright orientation, which may be inhibited by the electrostatic interaction between the negatively charged sulfonate end group and the electrode surface. acs.org Lowering the potential disrupts this ordered adlayer, indicating a reversible adsorption process.

The presence of other ions, such as chloride, can also influence the adsorption process, leading to the reorganization of the surface structure. researchgate.net The competitive adsorption between sulfonate molecules and chloride ions has been observed on copper surfaces, which is highly relevant in applications like copper electrodeposition where these sulfonates act as accelerators. researchgate.netresearchgate.net For instance, MPS self-assembles on a Cu(100) surface, but the subsequent co-adsorption of chloride ions from the electrolyte leads to a reorganization of the adlayer. researchgate.net

The table below summarizes the potential-dependent adsorption phases of TBPS on a Au(111) electrode as observed through in-situ STM. acs.org

| Electrode Potential | Adlayer Phase | Description |

| Low Potential | Disordered phase (σ) | Molecules are disordered on the surface. |

| Increasing Potential | Low coverage stripe phase (α) | Molecules begin to form ordered stripes at low surface coverage. |

| Further Increase | High coverage stripe phase (β) | The striped pattern becomes more dense with higher surface coverage. |

| High Potential | Disordered aggregate phase (σa) | At high potentials, the ordered structure breaks down into disordered aggregates. |

| Reverse Cathodic Sweep | Ordered adlayer phase (γ) | A different ordered phase forms during the reverse potential sweep. |

Computational and Theoretical Investigations of Sodium 1 Propanesulfonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the 1-propanesulfonate (B8565668) anion and its interactions with the sodium counter-ion and surrounding molecules.

DFT calculations are widely used to investigate the molecular interactions of sulfonate-containing compounds. mdpi.comresearchgate.netresearchgate.net These studies typically focus on the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern the behavior of sodium 1-propanesulfonate in various environments. For instance, in studies of related sulfonate molecules, DFT has been employed to analyze the interactions between the sulfonate group (SO₃⁻) and other species. nih.govmdpi.com The negatively charged oxygen atoms of the sulfonate group are key sites for electrostatic interactions with cations like Na⁺ and for forming hydrogen bonds with solvent molecules. monash.edu

In the context of its use in electrodeposition, DFT calculations on similar molecules like 3-mercapto-1-propanesulfonate (B1229880) (MPS) have shown that while the thiol group may bond directly with a metal surface, the sulfonate group's interaction is primarily electrostatic, influencing the ionic environment near the surface rather than forming direct covalent bonds. researchgate.netacs.org These computational approaches allow for the quantification of interaction energies, providing a measure of the strength of these associations.

Table 1: Common DFT Functionals and Basis Sets for Sulfonate Systems

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31+G(d,p) | Analysis of molecular conformation and interactions. nih.govmdpi.com |

This table is interactive. Click on the headers to sort.

The electronic structure and reactivity of the 1-propanesulfonate anion can be effectively modeled using DFT. These models provide insights into the distribution of electron density, molecular orbitals, and various reactivity descriptors. For related vinyl-sulfonate monomers, DFT has been used to calculate global reactivity descriptors to assess the susceptibility of different parts of the molecule to chemical reactions, such as a radical attack. nih.govmdpi.com

Key reactivity descriptors that can be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting chemical reactivity and the sites of electrophilic and nucleophilic attack.

Electron Affinity and Ionization Potential: These descriptors help in understanding the ease with which the molecule can accept or donate an electron.

Global Hardness and Softness: These concepts from conceptual DFT help to predict the stability and reactivity of the molecule.

For the 1-propanesulfonate anion, the electronic structure is characterized by a high electron density around the sulfonate group, making it a strong Lewis base. Modeling these properties is essential for understanding its role as a dopant, surfactant, or ion-pair agent. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, capturing its movement and interactions over time, which is particularly useful for studying its behavior in solution and at interfaces.

MD simulations are a valuable tool for investigating the adsorption of surfactants like this compound onto various surfaces. acs.org These simulations can reveal preferred adsorption configurations, the orientation of the molecule at the interface, and the corresponding adsorption energies. For related sulfonate compounds, such as 3-mercapto-1-propanesulfonate on copper, studies have identified specific adsorption conformations (e.g., gauche or trans) that influence surface processes. mdpi.com

In MD simulations of polymers containing sulfonate groups, like poly(acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), it has been observed that the SO₃⁻ groups have a different capacity to adsorb ions compared to other functional groups like carboxylates (COO⁻). mdpi.com For this compound, simulations would likely show the sulfonate head group interacting strongly with polar surfaces or orienting towards the aqueous phase, while the propyl tail would have an affinity for non-polar environments.

The behavior of this compound in aqueous solution is largely dictated by its solvation. MD simulations have been used to study the solvation of this compound micelles in water, providing details on the distribution of water molecules and counter-ions around the micellar structure. acs.orgacs.org These simulations can analyze the structure of the hydration shell around the sulfonate headgroup and the hydrophobic interactions of the propyl chain.

Theoretical Spectroscopic Simulations (FT-IR, UV-Vis)

Theoretical simulations of spectra are crucial for interpreting experimental data. By calculating theoretical spectra and comparing them to experimental ones, researchers can confidently assign spectral features to specific molecular vibrations or electronic transitions.

Simulated Fourier-Transform Infrared (FT-IR) spectra, typically calculated using DFT, can predict the vibrational frequencies of this compound. nih.gov For related sulfonate monomers, theoretical FT-IR spectra have been used to identify characteristic vibrational bands. The sulfonate group (SO₃⁻) has strong, distinct absorption bands corresponding to symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the region of 1000-1250 cm⁻¹. The S-C bond also has a characteristic stretching vibration. nih.govmdpi.com Comparing these simulated spectra with experimental data helps in understanding how intermolecular interactions, such as ion-pairing with Na⁺ or hydrogen bonding in a solvent, can shift these vibrational frequencies.

Table 2: Key Experimental FT-IR Bands for Sulfonate-Containing Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1184 | Asymmetric S=O stretching | nih.gov |

| ~1064 | Symmetric S=O stretching | nih.gov |

This table is interactive. Click on the headers to sort.

Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of a molecule. For this compound, which lacks extensive chromophores, significant absorption is expected only in the far UV region. Experimental data for an aqueous solution of this compound monohydrate shows UV absorption maxima at several wavelengths below 260 nm. sigmaaldrich.com

Simulations of related molecules, such as anilinium vinyl-sulfonates, have identified π-π* and n-π* transitions. nih.govmdpi.com For this compound, the relevant transitions would involve the non-bonding electrons on the oxygen atoms of the sulfonate group. Theoretical simulations can help to precisely assign these transitions and explain the observed absorption spectrum.

Table 3: Experimental UV Absorption of this compound Monohydrate (10 % in H₂O)

| Wavelength (λ) | Maximum Absorbance (Aₘₐₓ) |

|---|---|

| 210 nm | 0.15 |

| 220 nm | 0.06 |

| 230 nm | 0.04 |

| 260 nm | 0.02 |

| 500 nm | 0.02 |

Data from Sigma-Aldrich product information. sigmaaldrich.com

This table is interactive. Click on the headers to sort.

Structure–Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For surfactants like this compound, these models are invaluable for understanding and predicting their behavior in various applications.

The core principle of QSPR/QSAR is that the structure of a molecule dictates its properties. By identifying specific molecular features, known as descriptors, and correlating them with experimental data, it is possible to build mathematical models that can predict the properties of new or untested compounds.

Key Molecular Descriptors for Alkyl Sulfonates

For anionic surfactants such as this compound, a variety of molecular descriptors are calculated to build robust QSPR models. These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule, including its size, shape, and degree of branching. For this compound, the short, linear propyl chain is a key topological feature.

Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

Constitutional Descriptors: These include basic information like molecular weight and the count of different types of atoms and functional groups (e.g., the sulfonate group). mdpi.com

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. mdpi.com Key examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.

Dipole moment: This indicates the polarity of the molecule.

Atomic charges: The distribution of charge across the molecule, particularly on the sulfonate headgroup, is crucial for its interactions.

Solvational Descriptors: These descriptors quantify the interaction of the molecule with a solvent, which is fundamental to understanding properties like solubility and micelle formation. nih.gov

Modeling Physicochemical Properties

The relationship between the molecular structure of alkyl sulfonates and their key properties, such as Critical Micelle Concentration (CMC) and surface tension, is a primary focus of QSPR studies.

Critical Micelle Concentration (CMC): The CMC is a fundamental property of surfactants, representing the concentration at which they begin to form micelles in solution. The structure of the hydrophobic alkyl chain significantly influences the CMC. While specific QSPR models for this compound are not widely published, established principles for anionic surfactants show a clear relationship between the alkyl chain length and the CMC. researchgate.net Generally, for a homologous series of linear alkyl sulfonates, the logarithm of the CMC decreases linearly as the number of carbon atoms in the alkyl chain increases. acs.org

The general equation for predicting the CMC of anionic surfactants often takes a form similar to this: log(CMC) = A - B * nC where nC is the number of carbon atoms in the alkyl chain, and A and B are constants derived from experimental data for a specific series of surfactants. dtu.dk

Surface Tension: The effectiveness of a surfactant in reducing the surface tension of a liquid is also strongly tied to its molecular structure. QSPR models for surface tension often incorporate descriptors related to both the hydrophobic tail and the hydrophilic headgroup. mdpi.com The short propyl chain of this compound suggests it would be less surface-active than its longer-chain counterparts like sodium dodecyl sulfonate.

Molecular Dynamics and DFT in Structure-Property Insights

Beyond QSPR, other computational methods provide a deeper understanding of the structure-property relationships of alkyl sulfonates at the atomic level.

Molecular Dynamics (MD) Simulations: MD simulations model the movement and interactions of atoms and molecules over time. For this compound, MD simulations can be used to study:

The process of micelle formation (aggregation).

The arrangement of surfactant molecules at interfaces (e.g., air-water or oil-water). researchgate.net

The diffusion and transport properties of the surfactant in solution. nih.gov

The interaction of the sulfonate headgroup with counterions (like Na+) and water molecules.

For instance, MD simulations have been used to investigate the adsorption characteristics of linear alkylbenzene sulfonates on surfaces, revealing how the length of the alkyl chain affects adsorption energy and orientation. researchgate.net Similar studies on short-chain alkyl sulfonates help elucidate how the propyl group in this compound would interact with various surfaces.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure of molecules. mdpi.com For this compound, DFT can be used to:

Calculate the quantum-chemical descriptors (HOMO/LUMO energies, charge distribution) used in QSPR models. mdpi.commdpi.com

Study the adsorption mechanism of the molecule onto surfaces by analyzing the interaction between the sulfonate group and the surface atoms. acs.org

Determine the most stable conformations of the molecule.

Data Tables

The following tables illustrate the type of data generated in computational studies of alkyl sulfonates.

Table 1: Representative Quantum-Chemical Descriptors for Alkyl Sulfonates

This table shows typical quantum-chemical descriptors that would be calculated for a series of short-chain alkyl sulfonates to build a QSPR model. The values are illustrative and based on general principles.

| Compound | Molecular Weight ( g/mol ) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Sodium Ethanesulfonate | 132.11 | -7.2 | 1.5 | 13.1 |

| This compound | 146.14 | -7.1 | 1.4 | 13.5 |

| Sodium 1-Butanesulfonate | 160.17 | -7.0 | 1.3 | 13.9 |

Table 2: Structure-Property Relationship for Linear Alkyl Sulfonates (Illustrative)

This table demonstrates the established relationship between the length of the alkyl chain and the Critical Micelle Concentration (CMC). As the hydrophobic chain length increases, the CMC decreases.

| Compound Name | Alkyl Chain Length | Log(CMC) (mol/L) |

| Sodium Octyl Sulfonate | 8 | -1.5 |

| Sodium Decyl Sulfonate | 10 | -2.1 |

| Sodium Dodecyl Sulfonate | 12 | -2.7 |

Note: Data is representative of typical values for linear alkyl sulfonates to illustrate the trend.

Chemical Reactivity and Mechanistic Studies of Sodium 1 Propanesulfonate

Surface Adsorption and Interface Chemistry

The interaction of sodium 1-propanesulfonate (B8565668) with various surfaces, particularly metallic ones, is a subject of significant interest due to its applications in areas like electroplating. The adsorption behavior of this compound, both alone and in the presence of other species, dictates its effectiveness in modifying surface properties.

Adsorption Mechanisms on Metallic Surfaces (e.g., Copper, Gold)

Sodium 1-propanesulfonate, often referred to as 3-mercapto-1-propanesulfonate (B1229880) (MPS) in its thiol form, readily adsorbs onto metallic surfaces like copper and gold. On copper, the adsorption of MPS is a key factor in electrodeposition processes. Studies have shown that MPS can form a self-assembled monolayer on Cu(100) surfaces. researchgate.net The adsorption mechanism often involves the dissociation of its disulfide precursor, bis-(3-sulfopropyl)disulfide (SPS), into two MPS units, which then bond to the copper surface through the thiol group. mdpi.com This interaction is strong enough to be considered a chemical bond between the sulfur atom of the thiolate group and the metallic copper. mdpi.com The surface coverage of MPS on copper is dependent on factors such as the applied electrochemical potential and the concentration of MPS or its precursor in the solution. nih.gov

On gold surfaces, specifically Au(111), the adsorption of related sulfonates has also been investigated. For instance, 3,3'-thiobis(1-propanesulfonic acid, sodium salt) (TBPS) demonstrates adsorption behavior typical of dialkyl sulfides, where molecules tend to lie flat on the surface at low coverages. researchgate.net Scanning tunneling microscopy has been a valuable tool in visualizing the molecular-scale structures of such short-chain sulfonate self-assembled monolayers on gold, revealing flat-lying structures for MPS. researchgate.net The loading of copper(I) complexes onto gold nanoparticles functionalized with sodium 3-mercapto-1-propanesulfonate has also been explored for biomedical applications, indicating physical adsorption of the complexes onto the nanoparticle surface. mdpi.com

Table 1: Adsorption Characteristics of this compound and Related Compounds on Metallic Surfaces

| Compound | Substrate | Adsorption Characteristics | Analytical Techniques |

| 3-Mercapto-1-propanesulfonate (MPS) | Cu(100) | Forms a c(2x6)-MPS adlayer with a nominal surface coverage of θ=0.33 ML. researchgate.net | In Situ Scanning Tunneling Microscopy (STM) |

| MPS | Copper | Adsorption is dependent on applied overpotential and concentration. nih.gov | Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS), Cyclic Voltammetry (CV) |

| 3,3'-thiobis(1-propanesulfonic acid, sodium salt) (TBPS) | Au(111) | Exhibits intact adsorption and low coverage phases with molecules lying flat. researchgate.net | Scanning Tunneling Microscopy (STM), Cyclic Voltammetry (CV) |

| MPS | Gold | Forms flat-lying structures in self-assembled monolayers. researchgate.net | Scanning Tunneling Microscopy (STM) |

Influence of Co-adsorbates (e.g., Chloride Ions) on Adsorption Behavior

The presence of co-adsorbates, particularly chloride ions, significantly influences the adsorption behavior of MPS on copper surfaces. researchgate.netmdpi.com While MPS alone can act as a minor inhibitor in copper electrodeposition by blocking active sites, its properties change to accelerating in the presence of chloride ions. mdpi.com

When chloride ions are introduced to a Cu(100) surface already covered with an MPS adlayer, a reorganization of the surface structure occurs. researchgate.net This leads to the formation of a co-adsorption phase, which can be described as a defect-rich c(2x2)-MPS/Cl adlayer with nominal surface coverages of θ(Cl) = 0.25 ML and θ(MPS) = 0.25 ML. researchgate.net The ratio of MPS to chloride on the surface is dependent on their respective concentrations in the bulk solution. researchgate.net

Chloride ions adsorb much faster on Cu(100) than SPS and can form a c(2x2)-Cl adlayer that acts as a barrier to the dissociative adsorption of SPS under non-reactive conditions. researchgate.net However, defect sites within this chloride matrix are crucial for the adsorption of SPS to occur. researchgate.net During copper deposition or dissolution, the rapid dynamics of anion adsorption and desorption create these necessary defects. researchgate.net The presence of chloride ions, along with the conformation of the MPS molecules, has a high impact on the accelerating abilities observed in processes like the Cu Damascene process. mdpi.comresearchgate.net

Conformation of Adsorbed Molecules (Gauche vs. Trans)

The conformation of adsorbed MPS molecules, specifically the orientation of the sulfonate end group relative to the alkyl chain, plays a critical role in its function. The two primary conformations are gauche and trans. The ratio of these conformers has a significant impact on the accelerating abilities of MPS in the presence of chloride ions during copper electrodeposition. mdpi.comresearchgate.net

One proposed model suggests that the accelerating effect of MPS/SPS in the presence of chloride is due to the interaction of the sulfonate end of MPS molecules in the gauche conformation with Cu²⁺ ions. mdpi.com This interaction is thought to facilitate the dehydration and transfer of Cu²⁺ ions to the chloride adlayer. mdpi.com Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) has been used to study the fragments produced during these processes, with specific fragments like CH₂SO₃⁻, C₃H₅SO₃⁻, and CuSC₃H₆SO₃⁻ being assigned to either the gauche or trans conformation. mdpi.comnih.gov The ratio of gauche to trans conformers, influenced by the presence of chloride, directly correlates with the observed accelerating effects. mdpi.comresearchgate.net

Complexation Chemistry and Host-Guest Interactions

Beyond surface interactions, this compound and related compounds exhibit interesting complexation chemistry, forming inclusion complexes with host molecules and chelating metal ions.

Cyclodextrin (B1172386) Complexation Mechanisms

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, forming inclusion complexes. This phenomenon is driven by favorable interactions such as hydrogen bonding and van der Waals forces. nih.gov While direct studies on the complexation of this compound with cyclodextrins are not prevalent in the provided search results, the principles of cyclodextrin complexation with similar molecules are well-established. For example, propofol (B549288) and its sodium salt have been formulated with hydroxypropyl-β-cyclodextrin (HPβCD) to improve their solubility and stability. nih.gov Spectroscopic and calorimetric data confirmed the formation of these complexes. nih.gov

The formation of a 1:1 inclusion complex between the perfluoroheptanoate anion and β-cyclodextrin has been confirmed using continuous variations (Job's method), with an estimated apparent inclusion constant of approximately 10⁴ M⁻¹. scispace.com This demonstrates the ability of cyclodextrins to form stable complexes with anionic guest molecules.

Metal Ion Chelation Studies

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This is crucial in various applications, including the treatment of metal intoxication. nih.govnih.gov While this compound itself is not a primary chelating agent in the provided context, related thiol-containing compounds are well-known for their metal-binding properties. nih.gov For instance, sodium 2,3-dimercapto-1-propanesulfonate (DMPS) is a dithiol compound used as a chelating agent for heavy metals like mercury, arsenic, and lead. nih.govnih.govontosight.ai The two thiol (-SH) groups in DMPS are critical for its strong binding to metal ions, forming stable complexes that can be excreted from the body. ontosight.ai

The effectiveness of a chelating agent depends on several factors, including the ionic diameter of the metal, the ring size and deformability of the chelator, and the hardness or softness of the electron donors and acceptors. nih.gov Hydrophilic chelators are particularly effective at promoting renal excretion of metal complexes. nih.gov

Role in Polymerization Reactions

This compound and structurally similar sulfonated monomers are valuable in polymer chemistry due to the introduction of ionizable sulfonate groups, which impart unique properties such as hydrophilicity, polyelectrolyte behavior, and thermal stability to the resulting polymers. Their reactivity is harnessed in various polymerization techniques.

Free radical polymerization is a common method for synthesizing polymers from vinyl monomers, including those containing sulfonate groups. The process is characterized by three main stages: initiation, propagation, and termination. In the context of sulfonated monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a structural analog of this compound, the mechanism is well-documented. ijacskros.commdpi.com

Initiation: The process begins with the generation of free radicals from an initiator molecule. Thermal initiators, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS), are frequently used in aqueous solutions. ijacskros.comresearchgate.net When heated, the persulfate anion decomposes into two sulfate (B86663) radical anions.

Propagation: The highly reactive sulfate radical attacks the carbon-carbon double bond of the monomer (e.g., AMPS), creating a new, larger radical. mdpi.com This new radical then proceeds to add to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. Water serves as an effective solvent, facilitating the diffusion of monomer units to the growing polymer chains. ijacskros.com

Termination: The growth of a polymer chain ceases through termination reactions. The most common termination mechanisms are radical combination, where two growing chains join together, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains. libretexts.org These reactions remove the reactive radical sites, yielding stable polymer molecules. libretexts.org

The polymerization rate and the final polymer properties are influenced by factors such as monomer concentration, initiator concentration, and reaction temperature. researchgate.net For instance, kinetic studies of the free-radical polymerization of AMPS have shown that the reaction order with respect to the monomer can be significantly greater than one, suggesting complex initiation mechanisms may be at play, possibly involving the formation of a complex between the initiator and the monomer. researchgate.net

Table 1: Components in Free Radical Polymerization of Sulfonated Monomers

| Component | Role | Example(s) |

|---|---|---|

| Monomer | The basic repeating unit of the polymer. | 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), Sodium 4-vinylbenzene sulfonate (SVBS) ijacskros.com |

| Initiator | Generates free radicals to start polymerization. | Potassium Persulfate (KPS), Ammonium Persulfate (APS) ijacskros.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a type of controlled or living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. scispace.comwikipedia.org The technique is highly versatile and can be applied to a wide range of monomers, including water-soluble sulfonated monomers. researchgate.netresearchgate.net

The core of the RAFT process is the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The mechanism involves a sequence of addition-fragmentation steps that create an equilibrium between active, propagating polymer chains and dormant chains. This equilibrium ensures that most chains grow at a similar rate, leading to a narrow molecular weight distribution. scispace.com

The process can be summarized as follows:

Initiation: Radicals are generated by a conventional initiator, similar to standard free-radical polymerization.

Chain Transfer: The initiator-derived radical reacts with a monomer to form a short propagating chain, which then adds to the RAFT agent. This intermediate can fragment, either reforming the initial reactants or releasing a new radical (the 'R' group from the RAFT agent) and forming a dormant polymeric RAFT agent.

Re-initiation: The expelled 'R' radical initiates the polymerization of more monomers.

Equilibration: The key to control lies in the rapid equilibrium between the active (propagating) chains and the dormant chains through the addition of propagating radicals to the polymeric RAFT agent, followed by fragmentation. This ensures that all chains have an equal opportunity to grow.

RAFT polymerization has been successfully employed to create well-defined copolymers from sulfonated monomers such as sodium 4-styrene sulfonate and sodium-2-acrylamido-2-methyl-1-propane sulfonate. researchgate.net This control allows for the synthesis of advanced, stimuli-responsive materials whose properties can be finely tuned. researchgate.net

Polymers derived from sulfonated monomers are frequently used to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The formation of these networks requires the use of crosslinking agents that covalently or ionically link the polymer chains.

Covalent Crosslinking: Covalent crosslinkers are molecules with two or more reactive groups that can participate in the polymerization reaction, creating chemical bonds between polymer chains. For example, N,N-methylene-bis-acrylamide is a common crosslinker used in the free-radical polymerization of monomers like sodium 4-styrene sulfonate to form hydrogel networks. researchgate.net Similarly, divinyl benzene (B151609) (DVB) can be used as a crosslinking agent with styrenic monomers. acs.org The concentration and chemical nature of the crosslinker are critical parameters that determine the properties of the resulting hydrogel, such as its swelling capacity, mechanical strength, and mesh size.

Ionic Crosslinking: The negatively charged sulfonate groups along the polymer backbone provide sites for ionic crosslinking. This can be achieved by introducing multivalent cations (e.g., Ca²⁺) that can form ionic bridges between two or more polymer chains. nih.gov This type of crosslinking is often reversible and responsive to environmental stimuli such as changes in pH or ionic strength. For instance, a composite material can be designed where salt water triggers the release of Ca²⁺ ions from an embedded filler, which then crosslinks the polymer matrix, altering its physical properties. nih.gov The length and flexibility of the crosslinking agent also significantly influence the absorption characteristics and thermal properties of the resulting polymer network. nih.gov

Electrochemical Behavior and Research Applications in Electrochemistry

Electrochemical Sensor Development and Applications

The direct application of Sodium 1-Propanesulfonate (B8565668) as a primary recognition element in the development of electrochemical sensors is not extensively documented in publicly available scientific literature. However, its properties as a sulfonate and a sodium salt suggest potential indirect roles in sensor technology. For instance, its ionic nature could be utilized in the preparation of ion-selective electrodes or as a component in the supporting electrolyte, ensuring proper conductivity of the medium for the analysis of other electroactive species.

A significant area of research where alkyl sulfonates, including by extension Sodium 1-Propanesulfonate, have demonstrated a clear electrochemical application is in the field of electrodeposition. Specifically, it has been investigated as an accelerator additive in the electroplating of copper. In this context, the sulfonate compound influences the kinetics of the deposition process, affecting the quality and properties of the resulting copper layer. Research has shown that the chain length of the alkyl sulfonate plays a role in its effectiveness as an accelerator. This application, while not a sensor in the traditional sense, represents a clear use of its electrochemical properties to monitor and control an industrial process. sigmaaldrich.com

| Research Area | Application of this compound | Key Findings |

| Electrodeposition | Accelerator additive in copper plating | Influences the kinetics of copper deposition, with the alkyl chain length affecting performance. sigmaaldrich.com |

Conductivity and Solution Stability in Electrochemical Systems

The conductivity and stability of an electrolyte are critical parameters in any electrochemical system. While specific, comprehensive studies detailing the ionic conductivity of aqueous this compound solutions across a range of concentrations and temperatures are not widely published, some general characteristics can be inferred from its chemical nature and its applications.

As a sodium salt of a strong acid (propanesulfonic acid), this compound is expected to be a strong electrolyte, dissociating completely in aqueous solutions to form sodium cations (Na⁺) and 1-propanesulfonate anions (CH₃CH₂CH₂SO₃⁻). This complete dissociation results in a solution that can effectively conduct an electric current. The magnitude of this conductivity would be dependent on the concentration of the salt and the temperature of the solution.

The stability of this compound in electrochemical systems is evidenced by its use in electroplating baths. sigmaaldrich.com Such applications require the chemical components to be stable under the applied electrical potentials and in the presence of other chemical species in the bath. The sulfonate group is generally considered to be electrochemically stable, meaning it does not readily undergo oxidation or reduction within the typical potential windows used in many electrochemical applications.

Advanced Analytical Methodologies Utilizing Sodium 1 Propanesulfonate

Applications in Chromatography

In the realm of chromatography, particularly High-Performance Liquid Chromatography (HPLC), sodium 1-propanesulfonate (B8565668) is instrumental in improving the quality of separations. Its primary functions include acting as a component in mobile phases, serving as an ion-pair reagent, and ultimately enhancing the resolution and efficiency of analyte separation.

Reagent for Ion-Pair Chromatography

The most prominent application of sodium 1-propanesulfonate in HPLC is as an ion-pairing reagent. sigmaaldrich.comchemscene.comsigmaaldrich.com Ion-pair chromatography is a technique used to separate ionic and highly polar analytes on a reversed-phase column, which would otherwise show poor retention. technologynetworks.com In this technique, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase.

This compound, being an anionic compound, is used for the separation of cationic analytes such as amines, quaternary ammonium (B1175870) compounds, and basic drugs. The mechanism involves the propanesulfonate anion pairing with the cationic analyte in the mobile phase, forming a neutral, hydrophobic ion-pair. This newly formed complex can then be retained by the nonpolar stationary phase (e.g., C18) of the column. thermofisher.com

Alternatively, the hydrophobic alkyl chain of the propanesulfonate can adsorb onto the surface of the stationary phase, creating a dynamic ion-exchange surface. This allows for the retention of cationic analytes through electrostatic interactions. The concentration of this compound in the mobile phase is a critical parameter that can be optimized to control the retention and selectivity of the separation. thermofisher.com

Enhancing Analyte Resolution and Separation Efficiency

The addition of this compound to the mobile phase as an ion-pairing reagent directly leads to enhanced analyte resolution and separation efficiency. nih.gov By increasing the retention of otherwise poorly retained ionic compounds, it allows for better separation from other components in the sample matrix. The degree of retention can be finely tuned by adjusting the concentration of the ion-pairing reagent and the composition of the organic modifier in the mobile phase. technologynetworks.com This control over retention is crucial for resolving complex mixtures of analytes.

Table 1: Influence of Mobile Phase Additives on Analyte Separation

| Mobile Phase Additive | Function | Effect on Separation |

|---|---|---|

| This compound | Ion-Pairing Reagent | Increases retention of cationic analytes, improves peak shape, and enhances resolution. |

| Acetic Acid | pH Modifier | Controls ionization of acidic and basic analytes, affecting their retention. |

| Triethylamine | pH Modifier / Silanol (B1196071) Blocker | Reduces peak tailing of basic compounds by masking active silanol groups. |

| Inorganic Salts (e.g., phosphates) | Buffer Component | Maintains a constant pH, ensuring reproducible retention times for ionizable analytes. |

| Ionic Liquids | Mobile Phase Modifier | Can alter selectivity and improve separation efficiency through unique interactions. |

This table provides a general overview of the roles of different mobile phase additives in HPLC.

Role in Chemical Speciation Analysis

Chemical speciation analysis involves the identification and quantification of the different chemical forms of an element in a sample. The toxicity, bioavailability, and reactivity of an element are often highly dependent on its chemical species. While this compound is not directly used for the speciation of all trace elements, its structural analogs and the principles of ion-pairing are relevant in certain speciation methodologies.

Preconditioning Columns for Mercury Speciation (using 3-Mercapto-1-Propanesulfonate)